4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide
Overview
Description
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.
Attachment of the 3-Phenylpropyl Group: The final step involves the coupling of the 3-phenylpropylamine with the benzenesulfonyl chloride derivative to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)-N-(phenyl)benzenesulfonamide: Lacks the 3-phenylpropyl group, which may affect its biological activity.
4-(methylsulfanyl)-N-(3-phenylpropyl)benzamide: Similar structure but with an amide group instead of a sulfonamide group.
Uniqueness
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide is unique due to the presence of both the methylsulfanyl and 3-phenylpropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent or as an intermediate in organic synthesis.
Properties
IUPAC Name |
4-methylsulfanyl-N-(3-phenylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-20-15-9-11-16(12-10-15)21(18,19)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMINUBLAQFQPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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